![molecular formula C14H13N9 B2981329 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine CAS No. 2380183-31-1](/img/structure/B2981329.png)
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine, also known as MRS 1754, is a selective antagonist of the adenosine A2B receptor. This molecule has gained significant attention in the scientific community due to its potential applications in various fields, including drug discovery and development.
Wirkmechanismus
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 selectively binds to the adenosine A2B receptor and blocks its activation by adenosine. This results in the inhibition of downstream signaling pathways, leading to various biological effects.
Biochemical and Physiological Effects:
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 has been shown to have various biochemical and physiological effects, including the inhibition of angiogenesis, modulation of immune responses, and regulation of cardiovascular function. Additionally, this molecule has been reported to have anti-inflammatory and anti-tumor properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 in lab experiments is its high selectivity for the adenosine A2B receptor, which allows for specific targeting of this receptor. However, one of the limitations of using this molecule is its relatively low potency, which may require higher concentrations to achieve desired effects.
Zukünftige Richtungen
There are several future directions for research on 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754, including the development of more potent analogs, investigation of its potential applications in the treatment of various diseases, and further exploration of its mechanism of action. Additionally, the use of 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 in combination with other drugs or therapies may also be an area of future research.
Synthesemethoden
The synthesis of 9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 involves the reaction of 2-chloro-6-methylpurine with 4-(1H-1,2,3-triazol-4-yl)pyridine in the presence of a copper catalyst. The resulting compound is then treated with methylamine to obtain the final product.
Wissenschaftliche Forschungsanwendungen
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine 1754 has been used extensively in scientific research to study the adenosine A2B receptor and its role in various physiological processes. This molecule has also been investigated for its potential therapeutic applications in the treatment of various diseases, including cancer, inflammation, and cardiovascular disorders.
Eigenschaften
IUPAC Name |
9-methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N9/c1-22-9-19-12-13(17-8-18-14(12)22)16-6-10-7-23(21-20-10)11-2-4-15-5-3-11/h2-5,7-9H,6H2,1H3,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHOAFKUKFDMHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(N=CN=C21)NCC3=CN(N=N3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Methyl-N-[(1-pyridin-4-yltriazol-4-yl)methyl]purin-6-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.